5-amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carbonitrile
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Overview
Description
5-amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carbonitrile: is a member of the 5-aminopyrazole family, which is known for its bioactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carbonitrile typically involves the reaction of 4-methoxyaniline with ethyl cyanoacetate, followed by cyclization with hydrazine hydrate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods: large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amino form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amino group.
Substitution: Introduction of various functional groups, leading to derivatives with potentially enhanced bioactivity.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems, which are valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways .
Medicine: The compound has shown promise in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents. Its derivatives have been tested for their efficacy against various cancer cell lines and inflammatory conditions .
Industry: In the agrochemical industry, the compound is explored for its potential as a pesticide or herbicide, leveraging its bioactive properties to protect crops from pests and diseases .
Mechanism of Action
The mechanism of action of 5-amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are crucial for cell proliferation and survival. By binding to the active site of these enzymes, the compound disrupts their normal function, leading to the inhibition of cell growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
5-amino-3-(4-methylphenyl)-1H-pyrazole: This compound shares a similar structure but with a methyl group instead of a methoxy group.
5-amino-3-(4-chlorophenyl)-1H-pyrazole: The presence of a chlorine atom can significantly alter the compound’s reactivity and biological activity, potentially enhancing its efficacy as an enzyme inhibitor.
Uniqueness: The presence of the methoxy group in 5-amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carbonitrile imparts unique electronic and steric properties, which can influence its interaction with biological targets. This makes it a valuable compound for the development of new drugs with specific therapeutic effects .
Properties
IUPAC Name |
5-amino-3-(4-methoxyanilino)-1H-pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O/c1-17-8-4-2-7(3-5-8)14-11-9(6-12)10(13)15-16-11/h2-5H,1H3,(H4,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMZLZRMLJQFJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NNC(=C2C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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